Anatalline
Overview
Description
Anatalline is a minor alkaloid found in tobacco plants, specifically in the species Nicotiana tabacum. It is structurally characterized by the presence of two pyridyl rings and a central saturated heterocyclic ring. This compound is part of the pyridine alkaloid family, which also includes nicotine, anatabine, and anabasine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of anatalline involves several steps. One of the methods reported includes the condensation of 3-pyridylacetonitrile with 3-pyridylaldehyde in the presence of a base to form a chalcone intermediate. This intermediate undergoes a Michael addition with diethyl malonate, followed by decarboxylation and reductive amination to yield this compound .
Industrial Production Methods: it can be produced in laboratory settings using cell cultures of Nicotiana tabacum treated with methyl jasmonate, which induces the accumulation of this compound along with other alkaloids .
Chemical Reactions Analysis
Types of Reactions: Anatalline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyridyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.
Major Products:
Oxidation: this compound N-oxides.
Reduction: Dihydrothis compound.
Substitution: Halogenated or nitrated this compound derivatives
Scientific Research Applications
Anatalline has several applications in scientific research:
Chemistry: Used as a model compound to study the biosynthesis of pyridine alkaloids.
Biology: Investigated for its role in plant defense mechanisms against herbivores.
Medicine: Potential therapeutic applications due to its structural similarity to nicotine and other alkaloids.
Industry: Used as a biomarker to distinguish between different types of tobacco product use
Mechanism of Action
The mechanism of action of anatalline is not fully understood. it is believed to interact with nicotinic acetylcholine receptors in a manner similar to nicotine. This interaction can modulate neurotransmitter release and influence various physiological processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Anatalline is similar to other pyridine alkaloids such as:
Nicotine: The most well-known alkaloid in tobacco, primarily responsible for its addictive properties.
Anatabine: Another minor alkaloid with anti-inflammatory properties.
Anabasine: Known for its insecticidal properties.
Uniqueness: this compound is unique due to its specific structural configuration and its occurrence in tobacco plants. Unlike nicotine, which contains a pyrrolidine ring, this compound has a central saturated heterocyclic ring, distinguishing it from other alkaloids .
Biological Activity
Anatalline, a pyridine-based alkaloid with the chemical structure 2,4-di(3-pyridyl)piperidine, has garnered significant attention due to its various biological activities and potential applications in pharmacology and plant metabolism. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and implications for health and disease.
Chemical Structure and Properties
This compound is characterized by its unique cis configuration and the presence of two pyridine rings attached to a piperidine backbone. This structural arrangement is crucial for its biological activity, particularly its role as a nicotinic acetylcholine receptor (nAChR) agonist, which allows it to mimic nicotine's effects in the body .
Property | Details |
---|---|
Molecular Formula | CHN |
Molecular Weight | 198.25 g/mol |
Structural Features | Two pyridine rings on a piperidine backbone |
Nicotinic Agonism
This compound acts primarily as a nicotinic agonist , binding to nAChRs in the brain, particularly in the striatum, which is associated with movement and reward pathways. This property has implications for studying neurological disorders such as Parkinson's disease. Research employing techniques like in vivo microdialysis has demonstrated that this compound can influence dopamine release in the striatum, providing insights into its potential therapeutic effects .
Plant Metabolism
In plant systems, particularly in Nicotiana species (tobacco), this compound accumulation has been linked to metabolic responses induced by compounds like methyl jasmonate. Studies have shown that this compound and its precursor, anatabine, form a significant portion of the alkaloid pool in tobacco cell cultures. The biosynthetic pathways involved indicate that methyl jasmonate plays a crucial role in regulating alkaloid production .
Case Studies and Research Findings
Several studies highlight this compound's biological activity:
- Tobacco Cell Cultures : Research indicated that when elicited with methyl jasmonate, tobacco cell cultures produced significant amounts of this compound while nicotine remained a minor product. This suggests a metabolic shift towards alkaloids like this compound under specific stress conditions .
- Pharmacological Studies : Although no extensive pharmacological studies have been reported specifically for this compound, its structural similarity to other nAChR ligands suggests potential for developing new therapeutic agents targeting these receptors .
- Biomarker Potential : Recent findings propose that this compound may serve as a selective biomarker for tobacco exposure due to its unique metabolic profile compared to other alkaloids present in tobacco products .
Comparative Analysis with Related Compounds
This compound shares structural similarities with several other alkaloids, which can provide context for its biological activity:
Compound Name | Structure Type | Unique Features |
---|---|---|
Anatabine | Pyridine-based alkaloid | Induced by methyl jasmonate; similar biosynthetic pathway |
Nicotine | Pyridine-based alkaloid | Major psychoactive compound in tobacco; stronger effects than this compound |
Anabasine | Pyridine-based alkaloid | Precursor to nicotine; less potent than nicotine |
Properties
IUPAC Name |
3-(2-pyridin-3-ylpiperidin-4-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-4,6-7,10-12,15,18H,5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWQBMIVVHLMNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1C2=CN=CC=C2)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332132 | |
Record name | Anatalline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18793-19-6 | |
Record name | Anatalline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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